4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide
Overview
Description
“4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrobromide” is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .
Synthesis Analysis
The synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives has been investigated in several studies . One method involves a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium at 65°C under ultrasonication . This procedure has the advantages of good yields, easy work-up, and environmentally friendly character .Scientific Research Applications
Synthesis and Biological Activity
- Diuretic Properties: Research has explored the synthesis of alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid to establish a structure-biological activity relationship, particularly their diuretic properties, compared to structurally similar compounds (Ukrainets, 2008).
- Analgesic Properties: Studies have aimed at enhancing the analgesic properties of pyrido[1,2-a]pyrimidine derivatives by chemical modifications, such as methylation, and evaluating their effectiveness using the "acetic acid writhing" model (Ukrainets, 2015).
- Antiviral Activity: Some derivatives of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids have been synthesized and tested for their potential antiviral activities, showing results against herpes virus and coronavirus (Ukrainets, 2008).
Synthetic Methodologies
- Heterocyclic Compounds Library: A library of fused pyridine-4-carboxylic acids, including pyrido[2,3-d]pyrimidines, has been generated through Combes-type reaction, demonstrating the compounds' ability to undergo standard combinatorial transformations (Volochnyuk, 2010).
- Crystal Structure and Interaction with DNA: The crystal structure of a related compound, 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine hydrochloride, has been solved, and its interaction with DNA was studied, indicating a potential groove mode of binding (Zhang, 2013).
Structural Aspects
- Crystallographic Studies: Investigations into the structural aspects of pyridopyrimidinone derivatives, which serve as important precursors in medicinal chemistry, have been conducted to understand the various non-covalent interactions in their crystal packing (Shaik, 2021).
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-hiv-1 activity , suggesting potential targets within the HIV-1 replication process.
Mode of Action
The compounds bind into the active site of PFV integrase (IN), a key enzyme in the HIV-1 replication process, where the keto oxygen atom at position C-4 and nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .
Biochemical Pathways
Given its potential anti-hiv-1 activity, it may impact the viral replication pathway, specifically the integration step mediated by the integrase enzyme .
Result of Action
Related compounds have shown moderate inhibitory properties against hiv-1 virus (nl4-3) in hela cell cultures .
Properties
IUPAC Name |
4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrobromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.04.19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3.BrH/c12-8-6(9(13)14)5-10-7-3-1-2-4-11(7)8;/h1-5H,(H,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSKENSMVJBQNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1)C(=O)O.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.